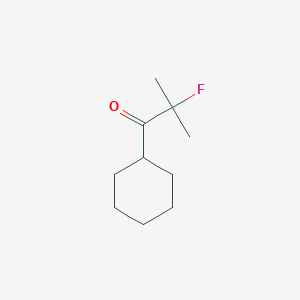
Cyclohexyl(1-fluoro-1-methylethyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl(1-fluoro-1-methylethyl) ketone is a chemical compound that is widely used in scientific research. It is a ketone that contains a cyclohexyl group and a fluoromethyl group, making it a versatile compound that has a wide range of applications.
Wirkmechanismus
The mechanism of action of Cyclohexyl(1-fluoro-1-methylethyl) ketone is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines, alcohols, and thiols. It has been shown to undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of a variety of products.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclohexyl(1-fluoro-1-methylethyl) ketone are not well studied. However, it has been shown to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not known to have any significant effects on the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Cyclohexyl(1-fluoro-1-methylethyl) ketone is that it is a versatile compound that can be used in a wide range of experiments. It is also relatively easy to synthesize and is commercially available. However, one limitation is that it is not well studied and its mechanism of action is not well understood.
Zukünftige Richtungen
There are many future directions for research on Cyclohexyl(1-fluoro-1-methylethyl) ketone. One direction is to study its mechanism of action in more detail, particularly its interactions with nucleophiles. Another direction is to explore its potential as a starting material for the synthesis of other compounds with pharmaceutical or agrochemical applications. Finally, it would be interesting to study its potential as a reagent in catalytic reactions, particularly in the field of asymmetric catalysis.
Synthesemethoden
Cyclohexyl(1-fluoro-1-methylethyl) ketone can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of cyclohexanone with 1-fluoro-1-methylethyl magnesium bromide in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl(1-fluoro-1-methylethyl) ketone is widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It is also used as a starting material for the synthesis of other compounds, such as cyclohexyl(1-fluoro-1-methylethyl)carbamate, which has been shown to have antifungal activity.
Eigenschaften
CAS-Nummer |
130485-81-3 |
|---|---|
Produktname |
Cyclohexyl(1-fluoro-1-methylethyl) ketone |
Molekularformel |
C10H17FO |
Molekulargewicht |
172.24 g/mol |
IUPAC-Name |
1-cyclohexyl-2-fluoro-2-methylpropan-1-one |
InChI |
InChI=1S/C10H17FO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
VTEMLBSPIWBRKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)C1CCCCC1)F |
Kanonische SMILES |
CC(C)(C(=O)C1CCCCC1)F |
Synonyme |
1-Propanone, 1-cyclohexyl-2-fluoro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



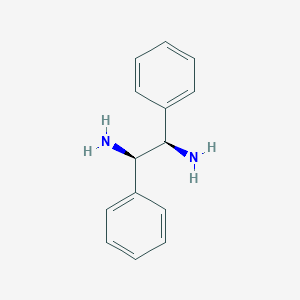
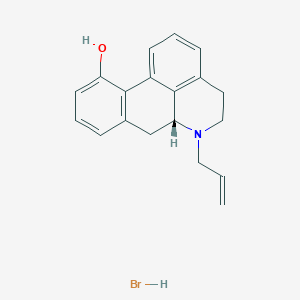
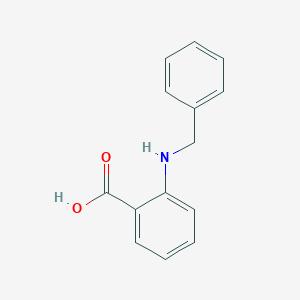
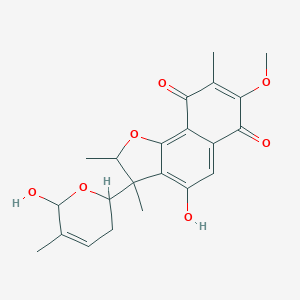
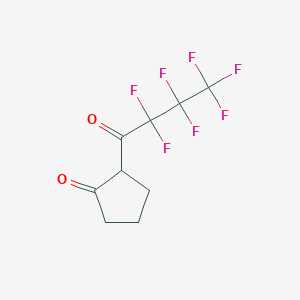
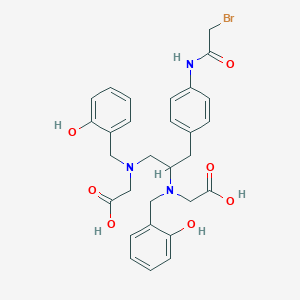
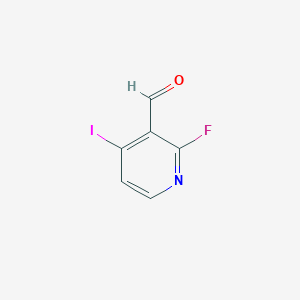
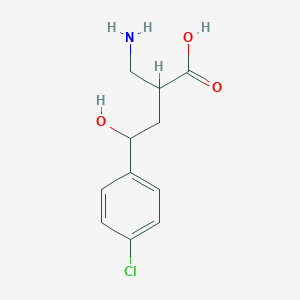
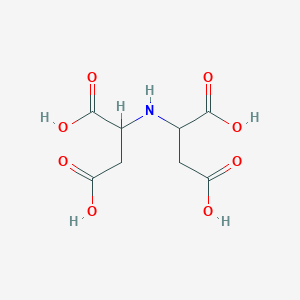
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

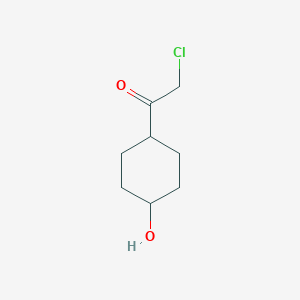
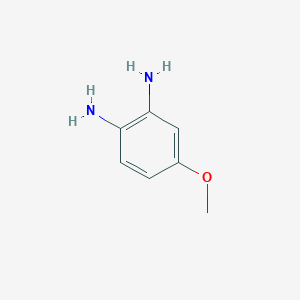
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)